

# Spectroscopic Analysis of Phenyl(2-pyridinyl)acetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

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This technical guide provides a comprehensive overview of the key spectroscopic data for Phenyl(2-pyridinyl)acetonitrile (CAS No: 5005-36-7), a molecule of interest in medicinal chemistry and a known metabolite of the antigastrin agent SC 15396. This document presents available infrared (IR) spectroscopic data and predictive analyses for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a foundational dataset for its characterization.

## Molecular and Physical Properties

Phenyl(2-pyridinyl)acetonitrile is a solid at room temperature with the following properties:

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub>
Molecular Weight	194.24 g/mol
Melting Point	83-90 °C
Boiling Point	150 °C (at 2 mmHg)
Appearance	White to off-white crystalline solid

## Spectroscopic Data Summary

The following sections detail the experimental infrared (IR) data and predicted data for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

### Mass Spectrometry (MS)

While specific experimental mass spectra are not readily available in public databases, the fragmentation pattern can be predicted based on the structure. The molecular ion peak ( $M^+$ ) is expected at an  $m/z$  corresponding to its molecular weight.

$m/z$ (Predicted)	Relative Intensity	Assignment
194.08	High	$[M]^+\bullet$ (Molecular Ion)
193.07	Moderate	$[M-H]^+$
167.07	Moderate	$[M-HCN]^+\bullet$
117.06	High	$[C_8H_7N]^+\bullet$ (Loss of pyridine) or $[C_6H_5-CH-CN]^+$
91.05	Moderate	$[C_7H_7]^+$ (Tropylium ion)
78.05	Moderate	$[C_6H_6N]^+$ (Pyridinium cation)

The fragmentation of Phenyl(2-pyridinyl)acetonitrile under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation would be the loss of a hydrogen radical to form the stable  $[M-H]^+$  ion. Cleavage of the bond between the methine carbon and the pyridine ring could lead to the formation of a benzyl cyanide radical cation ( $m/z$  117) or a pyridyl radical. The presence of a benzyl group suggests the potential formation of a tropylium ion at  $m/z$  91, a common and stable fragment in the mass spectra of compounds containing a benzyl moiety.<sup>[1][2]</sup> The pyridine ring itself can be a stable fragment.

### Infrared (IR) Spectroscopy

The infrared spectrum provides key information about the functional groups present in the molecule. The data below is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook for  $\alpha$ -phenylpyridine-2-acetonitrile.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2240	Medium-Sharp	C≡N (Nitrile) Stretch
~1588	Strong	C=C/C=N Ring Stretch (Pyridine)
~1490	Strong	C=C Ring Stretch (Phenyl)
~1470	Strong	C=C/C=N Ring Stretch (Pyridine)
~1435	Strong	C=C/C=N Ring Stretch (Pyridine)
~750	Strong	C-H Out-of-plane Bend (Ortho-disubstituted pyridine)
~695	Strong	C-H Out-of-plane Bend (Monosubstituted phenyl)

The spectrum clearly indicates the presence of both the phenyl and 2-substituted pyridine rings through the aromatic C-H stretching and the characteristic ring stretching vibrations. The sharp absorption around 2240 cm<sup>-1</sup> is a definitive indicator of the nitrile (C≡N) functional group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental NMR data for Phenyl(2-pyridinyl)acetonitrile is not publicly available. However, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures, such as 2-substituted pyridines and substituted phenyl compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

<sup>1</sup>H NMR (Proton NMR): The molecule has 10 protons in total, distributed across the phenyl and pyridine rings and the single methine proton.

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration
H-6' (Pyridine)	8.6 - 8.7	Doublet (d)	1H
H-4' (Pyridine)	7.7 - 7.8	Triplet of doublets (td)	1H
H-3' (Pyridine)	7.5 - 7.6	Doublet (d)	1H
Phenyl Protons	7.3 - 7.5	Multiplet (m)	5H
H-5' (Pyridine)	7.2 - 7.3	Triplet (t)	1H
Methine CH	5.5 - 5.6	Singlet (s)	1H

The proton on the carbon adjacent to the pyridine nitrogen (H-6') is expected to be the most deshielded due to the inductive effect of the nitrogen atom. The five protons of the phenyl group are likely to appear as a complex multiplet. The single methine proton, situated between two electron-withdrawing groups (phenyl and nitrile) and a pyridine ring, is expected to appear as a singlet in the downfield region.

<sup>13</sup>C NMR (Carbon NMR): The molecule contains 13 carbon atoms, with 11 being aromatic (5 from the phenyl ring and 5 from the pyridine ring, as C-2' is substituted), one nitrile carbon, and one methine carbon.

Carbon Assignment	Predicted $\delta$ (ppm)
C-2' (Pyridine, substituted)	155 - 158
C-6' (Pyridine)	149 - 151
C-4' (Pyridine)	136 - 138
C-ipso (Phenyl, substituted)	134 - 136
C-para/ortho (Phenyl)	128 - 130
C-meta (Phenyl)	127 - 129
C-5' (Pyridine)	124 - 126
C-3' (Pyridine)	121 - 123
C $\equiv$ N (Nitrile)	118 - 120
Methine CH	40 - 45

Similar to the proton NMR, the pyridine carbons (C-2' and C-6') adjacent to the nitrogen are expected to be the most deshielded.<sup>[4]</sup> The nitrile carbon typically appears around 118-120 ppm. The aliphatic methine carbon will be the most upfield signal.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like Phenyl(2-pyridinyl)acetonitrile.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
- **Instrument Setup:** The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz). The instrument is tuned to the specific nucleus being observed (<sup>1</sup>H or <sup>13</sup>C).
- **Data Acquisition:**

- $^1\text{H}$  NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).
- $^{13}\text{C}$  NMR: A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm). Integration of the peaks is performed for the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
  - Place a small amount (~10-20 mg) of the solid sample in a small vial.
  - Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.
  - Using a pipette, place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition:
  - Place the salt plate into the sample holder of an FT-IR spectrometer.
  - Acquire a background spectrum of the clean, empty sample chamber.
  - Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.

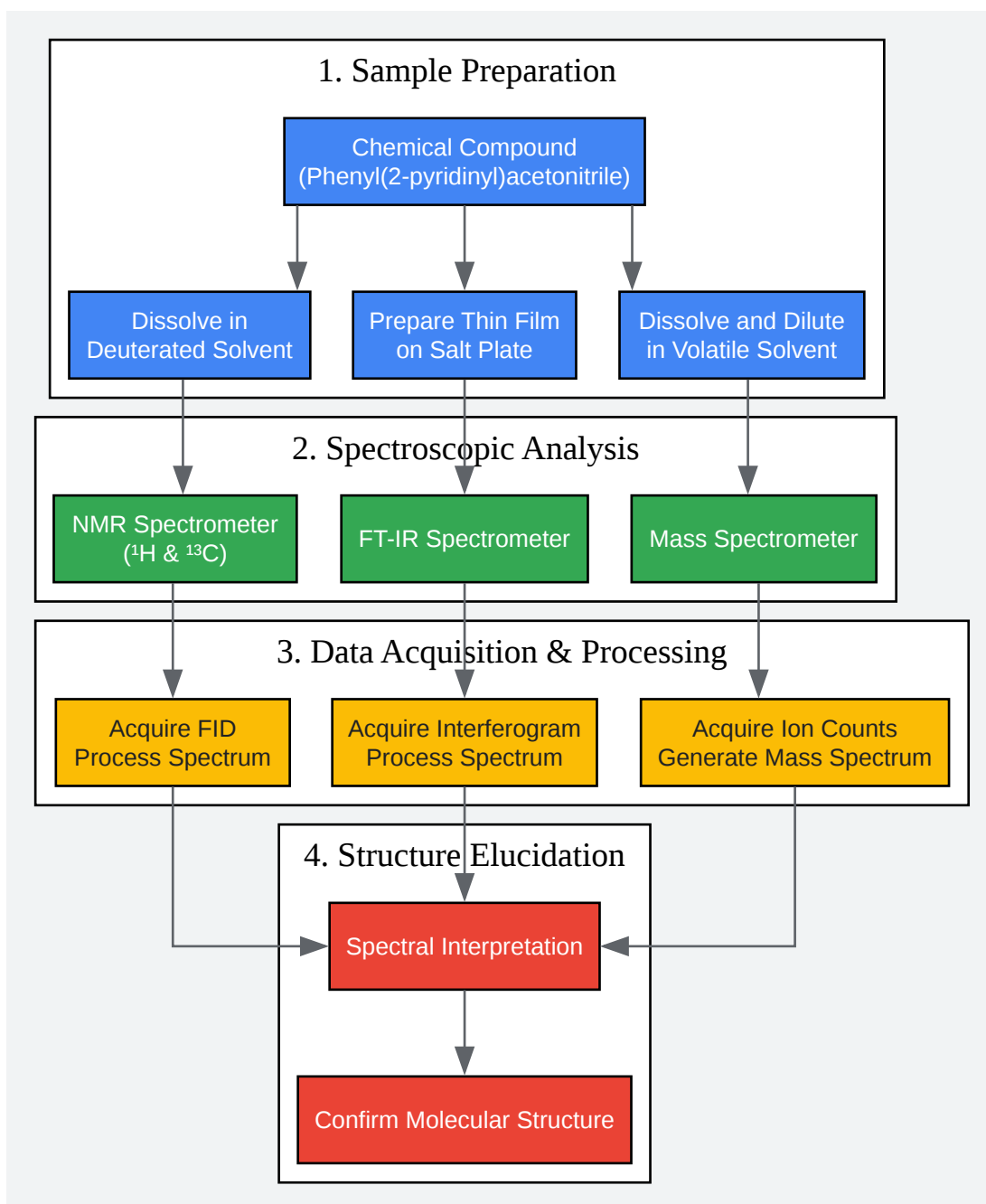
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a final spectrum of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of 1-10  $\mu\text{g/mL}$ .
- **Sample Introduction:** The dilute solution is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** The sample molecules are converted into gas-phase ions. Electron Ionization (EI) is a common technique where a high-energy electron beam bombards the sample, causing ionization and fragmentation.
- **Mass Analysis:** The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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